N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
Description
N-(4,7-Dichloro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound characterized by a benzamide moiety attached to a 4,7-dichloro-substituted benzothiazole ring. The benzothiazole core is a heterocyclic system containing sulfur and nitrogen atoms, which confers significant electronic and steric properties.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-6-7-10(16)12-11(9)17-14(20-12)18-13(19)8-4-2-1-3-5-8/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZASPWHEHVINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4,7-dichloro-1,3-benzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide with structurally related compounds, focusing on substituent effects, molecular properties, and reported bioactivities.
Structural Analogues and Substituent Variations
Table 1: Key Structural and Molecular Comparisons
Substituent Effects on Bioactivity
Chlorine Positioning :
- The 4,7-dichloro configuration in the target compound contrasts with 4,5-dichloro (e.g., CAS 868230-49-3 ) and 2,4-dichloro (e.g., thiazol-2-yl analogue ). Chlorine at the 4,7 positions may sterically hinder interactions with hydrophobic enzyme pockets compared to 4,5-dichloro derivatives.
- Thiazole- and benzothiazole-based compounds with 2,4-dichloro substitution (e.g., 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide) exhibit anti-inflammatory activity, suggesting positional chlorine impacts target specificity .
- 4-Cyano and 4-fluoro groups (CAS 868230-49-3 and 868369-05-5 ) improve solubility and dipole interactions, critical for membrane penetration in anticancer applications.
Pharmacological Insights from Analogues
- Antimicrobial Activity: Benzothiazole-amide hybrids with electron-withdrawing groups (e.g., nitro, cyano) show enhanced antimicrobial potency. For example, 2-azetidinone derivatives with chlorophenyl substituents demonstrated significant activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
- Anticancer Potential: Compounds like N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (IC₅₀: 28 µM against MCF7 cells ) highlight the role of styryl and chloro groups in cytotoxicity. The target compound’s dichloro-benzothiazole core may similarly disrupt cancer cell proliferation.
QSAR Trends :
Quantitative Structure-Activity Relationship (QSAR) models for benzothiazole derivatives indicate that Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlate with antimicrobial efficacy . The target compound’s Cl and benzamide groups likely optimize these parameters.
Research Findings and Implications
- The 4,7-dichloro substitution on benzothiazole may offer a balance between lipophilicity and steric effects, favoring blood-brain barrier penetration for CNS-targeted therapies.
- Nitrofuran and cyano analogues (CAS 862807-45-2, 868230-49-3) suggest avenues for optimizing the target compound’s antibacterial profile .
- Methoxy and fluorine substituents (CAS 868369-05-5 ) provide a template for improving metabolic stability.
Biological Activity
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety with chlorine substitutions at the 4 and 7 positions. This unique structure contributes to its reactivity and biological activity. The compound is synthesized through the reaction of 4,7-dichloro-1,3-benzothiazole with benzoyl chloride in the presence of a base like triethylamine, typically in dimethylformamide (DMF) under reflux conditions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antibacterial Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell function, such as DNA gyrase and dihydroorotase. This inhibition disrupts essential biochemical pathways necessary for bacterial survival and replication.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by interfering with cell division and modulating signaling pathways such as AKT and ERK. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A431 and A549 .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Evaluation : A study investigated the effects of this compound on human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549). The compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed that it caused cell cycle arrest in these cancer cells .
- Antibacterial Properties : Another research focused on the antibacterial activity of benzothiazole derivatives, including this compound. Results indicated effective inhibition against various bacterial strains by targeting critical enzymes involved in cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
